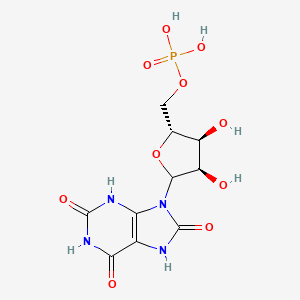

5'-Xanthylic acid, 7,8-dihydro-8-oxo-

Description

Properties

IUPAC Name |

[(2R,3S,4R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O10P/c15-4-2(1-23-25(20,21)22)24-8(5(4)16)14-6-3(11-10(14)19)7(17)13-9(18)12-6/h2,4-5,8,15-16H,1H2,(H,11,19)(H2,20,21,22)(H2,12,13,17,18)/t2-,4-,5-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNXQSHHYSTFPH-BKKZJBRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943394 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21082-31-5 | |

| Record name | 9-N-Ribofuranosyluric acid 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Mechanistic Aspects of 7,8 Dihydro 8 Oxo Guanine Nucleotide Formation

Sources of Reactive Oxygen and Nitrogen Species Leading to Guanine (B1146940) Oxidation

A variety of endogenous and exogenous factors generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can lead to the oxidation of guanine. nih.govresearchgate.net

Endogenous Sources:

Aerobic Metabolism: Normal cellular respiration in the mitochondria is a primary source of ROS, including superoxide (B77818) anion (O₂•−), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). mdpi.comresearchgate.net

Inflammation and Immune Response: Activated immune cells, such as neutrophils and macrophages, produce a burst of ROS and RNS as part of the host defense mechanism. nih.gov

Enzymatic Reactions: Various cellular enzymes can generate reactive species as byproducts of their catalytic cycles. researchgate.net

Exogenous Sources:

Ionizing Radiation: Exposure to X-rays and gamma rays can ionize water molecules, leading to the formation of hydroxyl radicals. oup.comnih.gov

Ultraviolet (UV) Radiation: UVA exposure, in particular, can generate singlet oxygen (¹O₂) and other ROS, contributing to oxidative DNA damage. researchgate.net

Chemicals and Pollutants: A wide range of environmental agents and xenobiotics can induce oxidative stress and the formation of reactive species within cells. mdpi.com

These reactive species, once formed, can interact with cellular macromolecules, with guanine being a particularly susceptible target due to its low redox potential. etsu.edunih.gov

Mechanisms of Guanine Moiety Oxidation at the C8 Position

The oxidation of the guanine moiety to form the 8-oxo-guanine lesion can proceed through several distinct chemical pathways, often involving highly reactive intermediates.

One-Electron Transfer Processes and Radical Intermediates

One-electron oxidation of guanine is a key initial step in the formation of 8-oxo-guanine. This process leads to the formation of a guanine radical cation (G•+). nih.govnih.gov This radical cation is a transient species that can undergo further reactions.

The guanine radical cation can deprotonate to form a neutral guanyl radical, G(-H)•. nih.govresearchgate.net Alternatively, the G•+ can react with a water molecule at the C8 position, a process known as hydration, to form an 8-hydroxy-guanine radical adduct (•GOH). mdpi.comnih.gov This radical adduct can then be further oxidized in a second one-electron step to yield 8-oxo-guanine. nih.govnih.gov The formation of imidazolone (B8795221) is a major product of guanine oxidation through a one-electron oxidation process, which involves the incorporation of an oxygen atom from O₂. nih.gov In contrast, the formation of 8-oxo-7,8-dihydroguanine via a two-electron oxidation pathway is considered a minor route. nih.gov

Experimental studies using techniques like electron spin resonance (ESR) have provided evidence for the formation of these radical intermediates. nih.govresearchgate.net For instance, upon annealing of gamma-irradiated DNA, the hydration of the guanine radical cation to form the 8-hydroxy-7,8-dihydroguanin-7-yl-radical has been observed. nih.govresearchgate.net

Reactions Involving Singlet Oxygen

Singlet oxygen (¹O₂), a highly reactive form of oxygen, can also oxidize guanine. nih.gov The reaction mechanism is thought to involve a dienophilic attack by singlet oxygen on the guanine base. nih.gov Theoretical and experimental studies suggest that singlet oxygen adds to guanine in a stepwise manner, initially forming a zwitterionic peroxyl intermediate. nih.gov This is followed by ring closure to form an unstable endoperoxide intermediate. nih.govcuny.edu Subsequent rearrangement and loss of a water molecule leads to the formation of 8-oxo-guanine. nih.gov The oxidation of guanine and its derivatives by singlet oxygen has been shown to be pH-dependent, with different products being favored in acidic, neutral, and basic conditions. cuny.edu

Hydroxyl Radical Addition Mechanisms

The hydroxyl radical (•OH) is an extremely reactive species that readily attacks the guanine base. mdpi.comacs.org One of the primary mechanisms involves the direct addition of the hydroxyl radical to the C8 position of the guanine ring. nih.govrsc.org This addition forms the 8-hydroxy-guanine radical adduct (8-OH-G•). mdpi.comnih.gov This radical intermediate can then undergo a one-electron oxidation and deprotonation to yield the stable 8-oxo-guanine product. nih.gov

Density functional theory (DFT) calculations have shown that the electrophilic attack of the hydroxyl radical at the C8 position of guanine is an energetically favorable process. rsc.org While addition at the C4 and C5 positions is also possible, the subsequent steps to form a stable product are less favorable. rsc.orgnih.gov The reaction of the hydroxyl radical with guanine can also lead to the formation of the guanine radical cation through addition across the C4-C5 double bond followed by the elimination of a hydroxide (B78521) ion. nih.gov

Formation of 7,8-Dihydro-8-oxo-Guanine within DNA and RNA Polymers

The formation of 8-oxo-guanine is not limited to free guanine bases but also occurs readily within the polymeric structures of DNA and RNA. nih.govresearchgate.net Guanine's low redox potential makes it the most susceptible base to oxidation within these nucleic acid chains. etsu.edunih.gov The local sequence context can influence the susceptibility of guanine to oxidation. For example, guanines in 'GG' sequences are more readily oxidized than isolated guanines. etsu.edu

Once formed within the DNA double helix, 8-oxo-guanine can adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine (B156593) during DNA replication. nih.govnih.gov This mispairing is a primary cause of G:C to T:A transversion mutations if not repaired. oup.com While 8-oxo-guanine itself does not appear to be a strong block to transcription, its excision by DNA repair enzymes can create intermediates that do inhibit the transcriptional machinery. nih.gov

In RNA, the levels of 8-oxo-guanine can be significantly higher than in DNA, partly due to the lack of a dedicated repair machinery for oxidized RNA bases. nih.gov It has been proposed that the abundance of guanine in RNA may serve as a sink for reactive oxygen species, thereby offering some protection to the more critical genomic DNA. nih.gov

Oxidation of Guanine in Deoxyribonucleotide and Ribonucleotide Precursor Pools (e.g., 8-oxo-dGTP, 8-oxo-GTP)

The cellular pools of deoxyribonucleotide triphosphates (dNTPs) and ribonucleotide triphosphates (rNTPs) are also vulnerable to oxidation by ROS. nih.govnih.gov The oxidation of dGTP and GTP leads to the formation of 8-oxo-dGTP and 8-oxo-GTP, respectively. nih.govnih.gov

The concentration of GTP in the cytoplasm is substantially higher than that of dGTP, suggesting that under conditions of oxidative stress, a significant amount of 8-oxo-GTP could be produced. nih.gov These oxidized nucleotide precursors are problematic because they can be incorporated into newly synthesized DNA and RNA by polymerases. nih.govnih.gov For example, DNA polymerases can incorporate 8-oxo-dGTP opposite adenine in the template strand, leading to A:T to C:G transversions. nih.gov

Cells have evolved mechanisms to deal with these oxidized precursors. For instance, the MutT protein in E. coli and its human homolog, MTH1, are hydrolases that can convert 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into DNA. portlandpress.com The presence and activity of such sanitizing enzymes highlight the biological importance of preventing the accumulation of oxidized guanine nucleotides in the precursor pool.

Enzymatic Regulation and Metabolism of 7,8 Dihydro 8 Oxo Guanine Nucleotides

Nucleotide Pool Sanitization by Hydrolases

A primary line of defense against the mutagenic potential of oxidized purine (B94841) nucleotides is the enzymatic hydrolysis of these molecules before they can be used by polymerases. This process, known as nucleotide pool sanitization, is carried out by a class of enzymes called nucleotide phosphohydrolases.

The human MutT homolog 1 (MTH1), also known as Nudix hydrolase 1 (NUDT1), is a key enzyme in the sanitization of the nucleotide pool. researchgate.netnih.gov MTH1 functions by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, into their corresponding monophosphate forms. researchgate.netreactome.org This action is critical because DNA polymerases cannot incorporate nucleoside monophosphates into the growing DNA strand, thus preventing the integration of the damaged base. researchgate.net

MTH1 demonstrates a broad substrate specificity, hydrolyzing not only 8-oxo-dGTP but also other oxidized purine nucleotides like 2-hydroxy-dATP (2-OH-dATP) and 8-oxo-dATP. semanticscholar.orgnih.gov The enzyme is localized in both the nucleus and mitochondria, highlighting its crucial role in protecting both genomic and mitochondrial DNA from oxidative damage. nih.gov The catalytic activity of MTH1 involves the hydrolysis of 8-oxo-dGTP to 8-oxo-dGMP and pyrophosphate (PPi). reactome.org Structural and biochemical analyses have identified specific amino acid residues within MTH1 that are crucial for substrate recognition and catalysis. semanticscholar.orgrcsb.org For instance, studies have shown that changes in the protonation states of Asp119 and Asp120 allow for the broad substrate recognition of MTH1. rcsb.org

The importance of MTH1 is underscored by the observation that cancer cells, which often exhibit high levels of oxidative stress, frequently overexpress MTH1 to cope with the increased production of oxidized nucleotides. researchgate.netnih.gov This reliance of cancer cells on MTH1 for survival has made it an attractive target for anticancer therapies. nih.govdiva-portal.org

Table 1: Substrates of Human MTH1

| Substrate | Hydrolysis Product | Reference |

|---|---|---|

| 8-oxo-dGTP | 8-oxo-dGMP + PPi | reactome.org |

| 2-OH-dATP | 2-OH-dAMP + PPi | researchgate.netnih.gov |

| 8-oxo-dATP | 8-oxo-dAMP + PPi | semanticscholar.org |

| 8-oxo-GTP | 8-oxo-GMP + PPi | semanticscholar.org |

| 2-OH-rATP | 2-OH-rAMP + PPi | semanticscholar.org |

While MTH1 is a major player in sanitizing the oxidized nucleotide pool, other enzymes with similar functions have been identified. The human genome encodes at least eight members of the MutT motif (Nudix hydrolase) family of proteins, which are believed to eliminate toxic nucleotide derivatives. nih.gov

In Escherichia coli, in addition to the well-characterized MutT protein, another enzyme, GTP cyclohydrolase II, has been shown to hydrolyze 8-oxo-dGTP. pnas.org This suggests the existence of redundant or specialized pathways for dealing with oxidized nucleotides. In humans, MTH3 (NUDT18) has been identified as another phosphohydrolase that is specifically active against 8-oxo-dGDP, but shows little activity towards 8-oxo-dGTP. nih.gov This indicates a division of labor among these enzymes, targeting different forms of oxidized guanine (B1146940) nucleotides.

Furthermore, non-canonical NTPases, such as ITPase, contribute to maintaining the integrity of the nucleotide pool by hydrolyzing non-standard nucleotides like xanthosine (B1684192) triphosphate (XTP), which can be formed by the oxidative deamination of guanosine (B1672433). nih.gov The concerted action of these various phosphohydrolases ensures a comprehensive defense against the diverse range of oxidized and non-canonical nucleotides that can arise within the cell.

DNA and RNA Polymerase Fidelity and Substrate Specificity with Oxidized Nucleotides

Despite the action of sanitizing enzymes, some oxidized nucleotides may evade hydrolysis and become available for incorporation into DNA and RNA. The fidelity of DNA and RNA polymerases is therefore a critical factor in preventing the mutagenic and cytotoxic consequences of these damaged precursors.

8-oxo-dGTP is a particularly insidious mutagen because of its ability to adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine (B156593). nih.gov This leads to the misincorporation of adenine opposite cytosine templates during DNA replication, resulting in G:C to T:A transversions. pnas.org

Kinetic studies have shown that while DNA polymerases generally have a lower efficiency for incorporating 8-oxo-dGTP compared to its canonical counterpart, dGTP, misincorporation still occurs. nih.gov The efficiency and preference for which base 8-oxo-dGTP is inserted opposite to varies between different DNA polymerases. For example, in steady-state reactions, bacteriophage T7 DNA polymerase shows a high preference for inserting 8-oxo-dGTP opposite adenine, while HIV-1 reverse transcriptase and E. coli polymerases I and II prefer to insert it opposite cytosine. nih.gov

The fidelity of DNA polymerases in the face of 8-oxo-dGTP is influenced by several factors, including the binding affinity for the oxidized nucleotide, the rate of phosphodiester bond formation, and the ability to extend from the newly formed base pair. acs.orgcapes.gov.br For instance, with E. coli polymerase I and II, the extension of a C:8-oxoG pair is significantly impaired, while the extension of an A:8-oxoG pair is preferential. acs.orgcapes.gov.br

Table 2: DNA Polymerase Fidelity with 8-oxo-dGTP

| DNA Polymerase | Preferred Base for 8-oxo-dGTP Insertion | Reference |

|---|---|---|

| Bacteriophage T7 | Adenine (97%) | nih.gov |

| HIV-1 Reverse Transcriptase | Cytosine | nih.gov |

| E. coli Polymerase I (Klenow Fragment) | Cytosine | nih.gov |

| E. coli Polymerase II | Cytosine | nih.gov |

Oxidized guanine nucleotides also pose a threat to the fidelity of transcription. The incorporation of 8-oxo-GTP into messenger RNA (mRNA) can lead to errors during translation, resulting in the synthesis of aberrant proteins. nih.govpnas.org

Studies with E. coli RNA polymerase have shown that it can incorporate 8-oxo-GTP into RNA at a rate of about 4-10% of that for normal GTP. nih.gov Similarly, mammalian RNA polymerase II (RNAPII) is only transiently blocked by an 8-oxoG lesion in the DNA template and can bypass it, albeit with the potential for misincorporation of adenine into the RNA transcript. nih.govelsevierpure.comnih.gov The presence of 8-oxoG in the template can induce transcriptional errors by allowing the formation of a stable, non-canonical base pair with adenine in the active site of RNAPII. elsevierpure.comnih.gov

The accumulation of 8-oxoG in RNA has been shown to have tangible biological consequences. For example, increased levels of 8-oxoG in mRNA have been linked to the accumulation of aggregable amyloid β peptides in cellular models of Alzheimer's disease. pnas.org Furthermore, the exoribonuclease Xrn-1, which is involved in RNA degradation, can be stalled by the presence of 8-oxoG in an RNA strand, suggesting that this lesion can also interfere with RNA turnover. frontiersin.org

When replicative DNA polymerases encounter an 8-oxoG lesion in the template strand, they may stall. pnas.org To overcome this block and complete DNA replication, cells employ specialized DNA polymerases known as translesion synthesis (TLS) polymerases. mdpi.com These polymerases are generally less accurate than replicative polymerases but are capable of synthesizing DNA across damaged templates.

Several human DNA polymerases from the X and Y families are involved in the bypass of 8-oxoG. mdpi.com The outcome of this bypass, in terms of fidelity, varies among the different TLS polymerases.

DNA polymerase η (Pol η) can bypass 8-oxoG in a relatively error-free manner by preferentially inserting cytosine opposite the lesion. nih.govresearchgate.net

DNA polymerase λ (Pol λ) also plays a role in the accurate bypass of 8-oxoG. pnas.orgpnas.org It preferentially incorporates dCTP opposite the lesion and is efficient at extending the correct C:8-oxoG pair. pnas.orgpnas.org In fact, a polymerase switch from the replicative Pol δ to Pol λ can promote error-free bypass of 8-oxoG. pnas.org

DNA polymerase κ (Pol κ) and DNA polymerase ι (Pol ι) , on the other hand, are more error-prone when bypassing 8-oxoG, with Pol κ tending to incorporate adenine opposite the lesion. nih.gov

The choice of which TLS polymerase is recruited to the site of damage can be influenced by the specific sequence context of the lesion. nih.gov The coordinated action of these different polymerases provides a flexible system for dealing with oxidative DNA damage, balancing the need to complete replication with the imperative to minimize mutations.

Enzymatic Degradation Pathways of Free Oxidized Guanine Nucleotides and Nucleosides

The cellular machinery employs a sophisticated, multi-layered enzymatic defense system to manage and degrade free oxidized guanine nucleotides and nucleosides, thereby preventing their incorporation into nascent RNA and DNA chains. This process, often referred to as "nucleotide pool sanitation," is critical for maintaining genetic and transcriptional fidelity. The primary strategy involves the enzymatic hydrolysis of oxidized purine nucleoside triphosphates and diphosphates into their corresponding monophosphate forms, which are then largely blocked from re-entering biosynthetic pathways.

Reactive oxygen species (ROS) can oxidize guanine nucleotides at any phosphorylation level, leading to the formation of 8-oxo-GMP, 8-oxo-GDP, and 8-oxo-GTP in the ribonucleotide pool, and their deoxyribonucleotide counterparts in the DNA precursor pool. nih.govnih.gov Once formed, these oxidized nucleotides are substrates for a cascade of specific enzymes that ensure their degradation and prevent their utilization.

A central player in this process in mammalian cells is the MTH1 protein (MutT Homolog 1, also known as NUDT1), which possesses potent pyrophosphatase activity. nih.gov MTH1 efficiently hydrolyzes both 8-oxo-dGTP and 8-oxo-GTP to their respective monophosphates, 8-oxo-dGMP and 8-oxo-GMP. nih.govfrontiersin.org This action serves as a primary defense, preventing the erroneous incorporation of 8-oxoguanine into DNA and RNA by polymerases. nih.govnih.gov Studies have shown that MTH1, and another MutT-related protein, NUDT5, are key enzymes responsible for eliminating oxidized ribonucleotides from the RNA precursor pool in humans. nih.gov Both MTH1 and NUDT5 exhibit a strong capacity to degrade 8-oxo-GDP to 8-oxo-GMP. nih.govnih.gov

The product of this sanitation, 8-oxo-GMP, is effectively quarantined from the nucleotide pool by the high substrate specificity of guanylate kinase (GMK). Guanylate kinase, the enzyme that phosphorylates GMP to GDP in the standard guanine nucleotide biosynthetic pathway, is notably inactive on 8-oxo-GMP. nih.govnih.gov This enzymatic checkpoint is crucial as it prevents the re-phosphorylation of the oxidized mononucleotide, thus blocking its re-entry into the pathway that would lead to the formation of 8-oxo-GTP. nih.gov

However, should 8-oxo-GDP be formed directly from the oxidation of GDP, it can be phosphorylated to 8-oxo-GTP by nucleoside-diphosphate kinase (NDK), which does not effectively discriminate between normal and oxidized substrates. nih.gov This makes the role of enzymes like MTH1 and NUDT5, which hydrolyze 8-oxo-GDP, even more critical. nih.govnih.gov Furthermore, another layer of protection exists at the level of ribonucleotide reductase, the enzyme that converts ribonucleoside diphosphates to deoxyribonucleoside diphosphates. This enzyme cannot convert 8-oxoguanine-containing ribonucleotides, acting as a gatekeeper to prevent the flow of oxidized bases from the ribonucleotide to the deoxyribonucleotide pool. nih.gov

The ultimate fate of the degraded products involves further breakdown. The nucleoside form, 8-oxo-7,8-dihydroguanosine (8-oxo-Gsn), and its deoxy-form, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGsn), can be excreted from the body. The quantification of these molecules in urine serves as a reliable biomarker for assessing the level of systemic oxidative stress and has been shown to increase with age. nih.gov In some organisms, such as bacteria, the free base 8-oxoguanine can be further catabolized. For instance, some bacteria possess an 8-oxoguanine deaminase that converts 8-oxoguanine into uric acid, facilitating its disposal. pnas.org

Table 1: Key Enzymes in the Degradation of Free Oxidized Guanine Nucleotides

This table summarizes the primary enzymes involved in sanitizing the cellular nucleotide pool of oxidized guanine species, their specific substrates, and the resulting products.

| Enzyme | Substrate(s) | Product(s) | Function |

| MTH1 (NUDT1) | 8-oxo-dGTP, 8-oxo-GTP, 8-oxo-dGDP, 8-oxo-GDP | 8-oxo-dGMP, 8-oxo-GMP | Hydrolyzes oxidized di- and triphosphates to monophosphates, preventing incorporation into DNA/RNA. nih.govnih.govnih.gov |

| NUDT5 | 8-oxo-GDP, 8-oxo-GTP | 8-oxo-GMP | Hydrolyzes oxidized ribonucleotides. nih.gov |

| Guanylate Kinase (GMK) | GMP (highly specific) | GDP | Phosphorylates GMP; notably inactive on 8-oxo-GMP, preventing its reutilization. nih.govnih.gov |

| Nucleoside-diphosphate Kinase (NDK) | GDP, 8-oxo-GDP | GTP, 8-oxo-GTP | Phosphorylates diphosphates to triphosphates; does not discriminate well against oxidized forms. nih.gov |

| Ribonucleotide Reductase | Ribonucleoside diphosphates | Deoxyribonucleoside diphosphates | Cannot act on 8-oxo-GDP, preventing the formation of mutagenic DNA precursors from oxidized ribonucleotides. nih.gov |

| 8-oxoguanine deaminase | 8-oxoguanine | Uric acid | Catabolizes the free oxidized base for disposal (in bacteria). pnas.org |

Dna and Rna Repair Mechanisms Targeting 7,8 Dihydro 8 Oxo Guanine Lesions

Base Excision Repair (BER) Pathway Initiation

The BER pathway is a critical cellular defense mechanism responsible for correcting small, non-helix-distorting base lesions, including 8-oxoG. mdpi.comnih.govwikipedia.org The process is initiated by a specialized class of enzymes known as DNA glycosylases, which recognize and excise the damaged base. nih.govwikipedia.org In the context of 8-oxoG, several key glycosylases play pivotal roles, ensuring the high-fidelity maintenance of the genome.

MUTYH (MutY Homolog) Glycosylase in 8-oxoG:A Mispair Correction

When DNA replication occurs on a template strand containing an unrepaired 8-oxoG lesion, DNA polymerases frequently misincorporate an adenine (B156593) (A) opposite it, creating an 8-oxoG:A mispair. pnas.orgnih.govpnas.org This is a critical step towards the fixation of a G:C to T:A transversion mutation in the next round of replication. nih.govnih.gov The OGG1 enzyme is inefficient at excising 8-oxoG from this mispair. nih.gov Instead, the cell employs another specialized DNA glycosylase, MutY homolog (MUTYH), to handle this specific situation. pnas.orgnih.govnih.gov

MUTYH is a monofunctional glycosylase that specifically recognizes the 8-oxoG:A mismatch and excises the unmodified adenine base from the newly synthesized strand. pnas.orgnih.govescholarship.org This action leaves the original 8-oxoG lesion in place, creating an AP site opposite it. The removal of the adenine is the crucial step that prevents the transversion mutation. nih.govnih.gov Defects in the MUTYH gene are linked to a hereditary colorectal cancer syndrome known as MUTYH-Associated Polyposis (MAP), highlighting the critical role of this enzyme in preventing mutations driven by oxidative damage. nih.govnih.govnih.gov

Downstream BER Components in Oxidized Guanine (B1146940) Repair

Following the initial action of the DNA glycosylase (either OGG1 or MUTYH), the BER pathway requires a series of additional enzymes to complete the repair process and restore the DNA to its original state. mdpi.compnas.orgnih.govnih.gov

The resulting single-nucleotide gap with a 5'-dRP moiety is then filled by DNA polymerase β (Pol β) . Pol β has two key activities in this context: it removes the 5'-dRP flap and then inserts the correct nucleotide (cytosine opposite the now-vacant spot where 8-oxoG was, or guanine opposite the AP site left after MUTYH action). mdpi.comnih.gov

Finally, the nick in the DNA backbone is sealed by DNA ligase . In the short-patch BER pathway, which is the predominant route for this type of repair, the complex of X-ray repair cross-complementing protein 1 (XRCC1) and DNA ligase III (LIG3) is responsible for the final ligation step. mdpi.compnas.org In some cases, a long-patch BER pathway may be utilized, involving DNA polymerases δ or ε, PCNA, FEN1, and DNA ligase I. pnas.orgwikipedia.orgpnas.org

| Component | Role in Oxidized Guanine Repair |

| APE1 | Incises the DNA backbone at the AP site created by OGG1 or MUTYH, creating a 3'-OH end. pnas.orgnih.gov |

| DNA Polymerase β (Pol β) | Removes the 5'-dRP end and inserts the correct nucleotide into the gap. mdpi.comnih.gov |

| XRCC1/DNA Ligase III | Forms a complex that seals the final nick in the DNA backbone in short-patch BER. mdpi.compnas.org |

| PCNA, FEN1, DNA Ligase I | Components involved in the alternative long-patch BER pathway. pnas.orgpnas.org |

Role of the Mismatch Repair (MMR) System in Preventing Mutagenesis from 8-oxo-Guanine

The DNA Mismatch Repair (MMR) system is a crucial cellular defense mechanism that corrects errors made during DNA replication, thereby maintaining genomic stability. biologyinsights.com While primarily known for fixing base-base mismatches and small insertions/deletions, the MMR pathway also plays a significant role in mitigating the effects of oxidative DNA damage, particularly lesions involving 7,8-dihydro-8-oxo-guanine (8-oxoG). researchgate.netoup.com The dNTP pool is a significant source of DNA 8-oxoG, and the MMR system provides a layer of protection by excising the incorporated 8-oxodGMP. nih.govfrontiersin.org

The core of the MMR system involves the MutS and MutL protein families. wikipedia.orgyoutube.com In eukaryotes, the MutSα heterodimer, composed of MSH2 and MSH6 proteins, is responsible for recognizing the 8-oxoG lesion. wikipedia.orgmdpi.com Studies have shown that MutSα is activated by the presence of a mismatched 8-oxoG lesion, whereas the MutSβ (MSH2-MSH3) complex does not appear to bind these substrates. mdpi.comnih.gov The binding affinity and subsequent activation of MutSα vary depending on the base paired with 8-oxoG. This differential recognition is a key factor in the initiation of the repair process. mdpi.comnih.gov Once MutSα binds the mismatch, it recruits the MutLα complex (MLH1-PMS2), which coordinates the subsequent steps of strand excision and DNA resynthesis. biologyinsights.comresearchgate.net

Research indicates that MMR's efficiency can be context-dependent. Some findings suggest that the human MMR pathway may not efficiently process 8-oxoG when paired with adenine or cytosine, which are common pairings that arise during replication. nih.gov However, other studies highlight its critical role, showing that MMR-deficient cells have higher steady-state levels of 8-oxoG. nih.gov For instance, mouse models lacking the Msh2 gene show a significant accumulation of 8-oxoG in various tissues. researchgate.net

There is also significant crosstalk between the MMR and Base Excision Repair (BER) pathways. The BER enzyme MUTYH, which removes adenine from 8-oxoG:A mispairs, physically interacts with the MSH6 component of MutSα. researchgate.netfrontiersin.orgmdpi.com This interaction enhances MUTYH's ability to remove the mismatched adenine, suggesting a cooperative effort between MMR and BER to prevent G:C to T:A transversion mutations. researchgate.netmdpi.comnih.gov In some models, the MMR system repeatedly attempts to repair the strand opposite the 8-oxoG lesion until a cytosine is inserted, creating a more stable 8-oxoG:C pair. This pair is not recognized by MutSα but becomes a proper substrate for the BER glycosylase OGG1. mdpi.com

**Table 1: Research Findings on MMR Recognition of 8-oxoG Mispairs**

| MMR Component | Finding | Significance | Reference(s) |

| :--- | :--- | :--- | :--- |

| **MutSα (hMSH2-hMSH6)** | Binds to 8-oxoG mispairs with varying affinities: 8-oxoG/T > 8-oxoG/G > 8-oxoG/A. | Demonstrates that the MMR system can specifically recognize oxidative lesions and that the identity of the opposing base influences the efficiency of this recognition. |[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-duf6VaT-W3SqhdYU7rZR361EPMV52YB2OBX6Uc0MWtVYWkHZYF4dqNoQccm0hUggVc9fJP-53HDcbE-DDtjz7GMWbQDvOcYL4Fyq_HMFWZnz-h6sCNgxS3WxWZRrLX0w)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGT5IE9Z-Nh0_rSssEYujVMhJOpGzIbmcO07c60CVGYSi5qaZMUN6p5MZHxQAgaJmL7M7qasLx4UcgJGb1J3TvMUUN-uIsMsOcwfcbJ7DBV2exJddhCVN7eL4lfv2IB6LACyk%3D)] |

| **MutSα (hMSH2-hMSH6)** | Recognition of an 8-oxoG mispair activates its DNA-stimulated ATPase and ADP -> ATP exchange activities. | The activation of these enzymatic activities is a critical step for initiating the downstream repair cascade involving MutLα. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGT5IE9Z-Nh0_rSssEYujVMhJOpGzIbmcO07c60CVGYSi5qaZMUN6p5MZHxQAgaJmL7M7qasLx4UcgJGb1J3TvMUUN-uIsMsOcwfcbJ7DBV2exJddhCVN7eL4lfv2IB6LACyk%3D)] |

| **MutSβ (hMSH2-hMSH3)** | Does not appear to bind 8-oxoG containing DNA substrates. | Indicates that the recognition of 8-oxoG is a specialized function of the MutSα complex within the broader MMR system. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGT5IE9Z-Nh0_rSssEYujVMhJOpGzIbmcO07c60CVGYSi5qaZMUN6p5MZHxQAgaJmL7M7qasLx4UcgJGb1J3TvMUUN-uIsMsOcwfcbJ7DBV2exJddhCVN7eL4lfv2IB6LACyk%3D)] |

| **MMR-deficient cells (Msh2-/-)** | Exhibit higher steady-state and hydrogen peroxide-induced levels of 8-oxoG in their DNA compared to proficient cells. | Provides in vivo evidence for the crucial role of the MMR system in removing incorporated 8-oxodGMP and protecting the genome from oxidative damage. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEiGEVCeVcDSnRqJacAF8DsAqZ7FkUWEAj-h0SpJshxnVmPCF9KPugas0jnddRwItugRIuPTWeghgTgQFVUaol3859tPyCdzRqis_3NjIX6jA6PFZ3yb9GAk2kEfQ13u1hYsQ%3D)] |Mechanisms of Oxidized RNA Repair and Degradation (e.g., Xrn-1 Exoribonuclease)

In contrast to the well-defined repair pathways for DNA, the mechanisms for dealing with oxidized RNA are less understood, with evidence suggesting that degradation is the primary cellular strategy for eliminating damaged RNA molecules. nih.govfrontiersin.org RNA's single-stranded nature and its proximity to metabolic processes like mitochondrial respiration make it highly susceptible to oxidative damage from reactive oxygen species (ROS). frontiersin.orgfrontiersin.org The accumulation of oxidized RNA, particularly mRNA containing 8-oxo-guanine, can disrupt translation, leading to truncated or aberrant proteins and contributing to cellular dysfunction and disease. nih.govnih.gov

Several ribonucleases and RNA-binding proteins have been identified that play a role in the surveillance and degradation of oxidized RNA. researchgate.net Among these, the 5'-3' exoribonuclease Xrn-1 has been directly implicated in the decay of mRNA containing 8-oxoG. nih.govportlandpress.com Xrn-1 is a processive enzyme that hydrolyzes 5'-phosphorylated RNA. bohrium.comwikipedia.org

However, detailed biochemical studies have revealed a complex interaction between Xrn-1 and its oxidized substrate. Research using synthetic RNA oligonucleotides containing 8-oxoG has shown that the presence of this lesion presents a challenge for the enzyme. Xrn-1's processive degradation stalls upon encountering an 8-oxoG residue. nih.govbohrium.comnih.gov This stalling results in the accumulation of a 5'-phosphorylated RNA fragment with the 8-oxoG lesion at its 5' end. nih.govnih.gov The efficiency of this stalling is not absolute and varies depending on the lesion's position within the RNA sequence. nih.govbohrium.com This finding suggests that while Xrn-1 is involved in the degradation pathway, its action alone may be insufficient for complete clearance, pointing to the likely involvement of other cellular factors to resolve the stalled complexes and complete the degradation of oxidized RNA. nih.gov Other enzymes, such as polynucleotide phosphorylase (PNPase), have also been shown to preferentially bind and degrade oxidized RNA, highlighting a multi-faceted cellular approach to managing RNA damage. nih.govfrontiersin.orgpnas.org

**Table 2: Research Findings on Xrn-1 Exoribonuclease and 8-oxoG-RNA**

| Finding | Experimental Observation | Implication | Reference(s) |

| :--- | :--- | :--- | :--- |

| **Encountering 8-oxoG stalls degradation** | Electrophoretic analyses show that Xrn-1 activity on 8-oxoG-containing RNA oligonucleotides results in a slower-moving band compared to the canonical RNA analogue. | The 8-oxoG lesion acts as a roadblock for the processive Xrn-1 enzyme, impeding the complete degradation of the oxidized RNA molecule. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcDUAoOXmE8Cpxak_OE88aVuV4KgaaA_Dm-CtSt3cIYQED4xS3fHiKMMgsEZo1k3wMCe-Zzd1rrlfU8o5hIDS5GD9ad3y7pD9QNibJ1sAotZMJ8eoQd1UTvC__zn04uOScUByEv7sahkDn8w%3D%3D)][ bohrium.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOppLY9KOz5iobviNDofgDwaxi1TQhRvRtZyvx3L48u_ANHW8DRfcTGeG3zk3WD9iZEGF55sFcUMyKojsmo25iHcWS8DfdBpyVsk9iS5Kesj4P1crKKHdK1nmTw_alL_91sRZLRoiQ30eTpM7JUwKm3shlqiMbfvhQveKpsQqWWVFaCDd-durugSkkWi_qfbJgqXKSrq2IvdQm6DJYww4n_aPsx03WXdxN6ZyoVjYdU80InsILhlsincGjMEgqTpAy-kla7lGhj-O7g3Bnm_Iy3h5-VA%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhH4LMgRzbalt-Ny_FVKYYRM6zZgpTAeFvmcl-t_Zjg8czVPY-rws5UssytMBsQJT1EUd6fyF1leG7MOWVVvR8FzpznDIh0rUeEIUrqwQMrAa1ecTuUQYplOznPrTpK83WILI%3D)] |

| **Stalling yields a specific product** | Characterization via PAGE and MALDI-TOF confirmed that the stalled product is an oligonucleotide fragment containing a 5'-phosphorylated 8-oxoG. | Xrn-1 cleaves the phosphodiester bond just upstream of the lesion before stalling, leaving the oxidized nucleotide at the very end of the remaining fragment. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcDUAoOXmE8Cpxak_OE88aVuV4KgaaA_Dm-CtSt3cIYQED4xS3fHiKMMgsEZo1k3wMCe-Zzd1rrlfU8o5hIDS5GD9ad3y7pD9QNibJ1sAotZMJ8eoQd1UTvC__zn04uOScUByEv7sahkDn8w%3D%3D)][ bohrium.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOppLY9KOz5iobviNDofgDwaxi1TQhRvRtZyvx3L48u_ANHW8DRfcTGeG3zk3WD9iZEGF55sFcUMyKojsmo25iHcWS8DfdBpyVsk9iS5Kesj4P1crKKHdK1nmTw_alL_91sRZLRoiQ30eTpM7JUwKm3shlqiMbfvhQveKpsQqWWVFaCDd-durugSkkWi_qfbJgqXKSrq2IvdQm6DJYww4n_aPsx03WXdxN6ZyoVjYdU80InsILhlsincGjMEgqTpAy-kla7lGhj-O7g3Bnm_Iy3h5-VA%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhH4LMgRzbalt-Ny_FVKYYRM6zZgpTAeFvmcl-t_Zjg8czVPY-rws5UssytMBsQJT1EUd6fyF1leG7MOWVVvR8FzpznDIh0rUeEIUrqwQMrAa1ecTuUQYplOznPrTpK83WILI%3D)] |

| **Stalling efficiency is variable** | The yield of the stalled fragment varies from approximately 5% to 30%. | The degree to which Xrn-1 is impeded by 8-oxoG depends on the surrounding sequence and the position of the lesion within the RNA strand. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcDUAoOXmE8Cpxak_OE88aVuV4KgaaA_Dm-CtSt3cIYQED4xS3fHiKMMgsEZo1k3wMCe-Zzd1rrlfU8o5hIDS5GD9ad3y7pD9QNibJ1sAotZMJ8eoQd1UTvC__zn04uOScUByEv7sahkDn8w%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhH4LMgRzbalt-Ny_FVKYYRM6zZgpTAeFvmcl-t_Zjg8czVPY-rws5UssytMBsQJT1EUd6fyF1leG7MOWVVvR8FzpznDIh0rUeEIUrqwQMrAa1ecTuUQYplOznPrTpK83WILI%3D)] |

| **Stalling mechanism** | Stalling is partially attributed to spatial constraints imposed by conformational changes around the glycosidic bond of the 8-oxoG nucleoside. | The altered structure of the oxidized base likely interferes with its proper positioning within the Xrn-1 catalytic site. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcDUAoOXmE8Cpxak_OE88aVuV4KgaaA_Dm-CtSt3cIYQED4xS3fHiKMMgsEZo1k3wMCe-Zzd1rrlfU8o5hIDS5GD9ad3y7pD9QNibJ1sAotZMJ8eoQd1UTvC__zn04uOScUByEv7sahkDn8w%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhH4LMgRzbalt-Ny_FVKYYRM6zZgpTAeFvmcl-t_Zjg8czVPY-rws5UssytMBsQJT1EUd6fyF1leG7MOWVVvR8FzpznDIh0rUeEIUrqwQMrAa1ecTuUQYplOznPrTpK83WILI%3D)] |

| **Other factors are likely involved** | The incomplete degradation by Xrn-1 suggests that other, yet to be fully identified, cellular proteins are required to process and fully eliminate oxidized RNA. | The cellular response to oxidized RNA is likely a multi-step process involving more than just one enzyme. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhH4LMgRzbalt-Ny_FVKYYRM6zZgpTAeFvmcl-t_Zjg8czVPY-rws5UssytMBsQJT1EUd6fyF1leG7MOWVVvR8FzpznDIh0rUeEIUrqwQMrAa1ecTuUQYplOznPrTpK83WILI%3D)] |Structural and Biophysical Characterization of 7,8 Dihydro 8 Oxo Guanine Within Nucleic Acids

Conformational Flexibility of 8-oxo-Guanine (Anti/Syn Isomerization)

A critical feature of 8-oxoG is its ability to adopt two distinct conformations around the glycosidic bond: anti and syn. nih.gov Unmodified guanine (B1146940) strongly prefers the anti conformation, which is necessary for standard Watson-Crick base pairing. However, the oxidation at the C8 position introduces steric repulsion between the newly formed O8 and the deoxyribose sugar, making the syn conformation more favorable for the isolated nucleoside. nih.gov

This conformational flexibility is the root of 8-oxoG's mutagenic nature. nih.govnih.gov

Anti Conformation: In the anti form, 8-oxoG can still form a Watson-Crick base pair with cytosine, similar to a normal guanine. researchgate.net

Syn Conformation: The favored syn conformation exposes the Hoogsteen edge of the base, allowing it to form a stable base pair with adenine (B156593). nih.govresearchgate.net

The equilibrium between these two states can be influenced by the local environment, such as the active site of a DNA polymerase. nih.govnih.gov While some polymerases can accommodate both conformations, others may favor one, influencing the outcome of DNA synthesis. nih.govmdpi.com For instance, DNA polymerase β can accommodate the 8-oxoG template in the syn conformation, leading to the incorporation of adenine. nih.gov

Altered Hydrogen Bonding and Base Pairing Properties (e.g., Misincorporation with Adenine)

The oxidation of guanine to 8-oxoG fundamentally alters its hydrogen bonding capabilities. The major tautomeric form of 8-oxoG has a carbonyl group at C8 and a protonated N7. nih.gov This change converts the N7 position from a hydrogen bond acceptor (as in guanine) to a hydrogen bond donor. nih.govproteopedia.org

This new hydrogen bond donor capacity is key to its mispairing ability. When 8-oxoG is in the syn conformation, its altered Hoogsteen edge can form a stable, albeit non-Watson-Crick, base pair with an incoming adenine in the anti conformation. nih.govresearchgate.net This 8-oxoG(syn):A(anti) mispair is well-accommodated within the DNA double helix and can evade the proofreading machinery of some DNA polymerases. nih.govresearchgate.net The carbonyl at C8 of 8-oxoG in this configuration is positioned similarly to the C2 carbonyl of thymine (B56734) in a standard T-A pair, potentially fooling polymerase-dependent minor groove scanning mechanisms. nih.gov

Despite this propensity for mispairing, 8-oxoG in the anti conformation can still form a stable Watson-Crick pair with cytosine, creating a C(anti):8-oxoG(anti) pair. researchgate.netresearchgate.net Computational studies and structural data confirm that this pairing is nearly as stable as a canonical G:C pair, with very similar hydrogen bond distances. tandfonline.com This dual coding potential—pairing with cytosine in the anti form and adenine in the syn form—is what makes 8-oxoG a highly mutagenic lesion, frequently leading to G:C to T:A transversion mutations if not repaired. nih.govnih.govrepec.org

Impact of 7,8-Dihydro-8-oxo-Guanine on DNA and RNA Duplex Stability and Conformation

The presence of a single 8-oxoG lesion generally has a destabilizing effect on both DNA and RNA duplexes. oup.comnih.gov Thermodynamic studies consistently show a reduction in the melting temperature (Tm) and a less favorable free energy of duplex formation (ΔΔG) compared to their unmodified counterparts. nih.govnih.gov

In DNA duplexes , the destabilization caused by an 8-oxoG paired with cytosine (8-oxoG•C) is significant, with a reported ΔΔG ranging from 2 to 8 kcal/mol over a range of salt concentrations. nih.gov This instability is primarily due to a large reduction in the favorable enthalpy term, which is linked to changes in the hydration of the DNA and its impact on cation binding in the major groove. nih.gov Temperature-dependent NMR studies confirm the destabilization of the 8-oxoG•C pair itself and adjacent base pairs. nih.gov

In RNA duplexes , a single 8-oxoG lesion also results in thermal destabilization. oup.comnih.gov Studies on RNA dodecamers showed a decrease in Tm of approximately 10°C per lesion. nih.gov The effect on stability, however, can depend on the base opposite the lesion. When paired with cytosine or uracil, the RNA:RNA duplex is destabilized. oup.com Conversely, when paired with adenine or guanine, some stabilization relative to canonical pairs has been observed. oup.com In RNA:DNA heteroduplexes, the base pairing preference for 8-oxoG was found to be dC > T > dA > dG. oup.com

| Nucleic Acid Type | Opposing Base | Effect on Stability | Reference |

|---|---|---|---|

| DNA Duplex | Cytosine (C) | Destabilizing (ΔΔG 2-8 kcal/mol) | nih.gov |

| RNA Duplex | Cytosine (C) | Destabilizing | oup.com |

| RNA Duplex | Uracil (U) | Destabilizing | oup.com |

| RNA Duplex | Adenine (A) | Stabilizing | oup.com |

| RNA Duplex | Guanine (G) | Stabilizing | oup.com |

Influence on Non-Canonical Nucleic Acid Structures (e.g., G-quadruplex formation and stability)

The effect of 8-oxoG on the stability of G-quadruplexes (G4s)—four-stranded structures formed in guanine-rich sequences—is highly dependent on the position of the lesion and the topology of the G4 structure. researchgate.netmdpi.com Generally, a single 8-oxoG substitution is destabilizing because it can disrupt the crucial Hoogsteen hydrogen bonding network within a G-tetrad. mdpi.comnih.gov

Studies on human telomeric DNA sequences, which form antiparallel G4s, showed that replacing any of the tetrad-forming guanines with 8-oxoG did not prevent G4 formation but did destabilize the resulting structure. researchgate.net The degree of destabilization was position-dependent, with the most sensitive sites located in the middle G-tetrad of the three-tetrad core. researchgate.net

The conformational preference of 8-oxoG is a key factor. mdpi.com

In antiparallel and hybrid G4 structures , such as those in telomeres, some guanines must adopt a syn conformation. Since 8-oxoG favors the syn conformation, its incorporation at these specific positions results in only minor structural changes and less destabilization. mdpi.com

In parallel G4 structures , often found in gene promoters, all guanines are in the anti conformation. In this context, a single 8-oxoG substitution, which prefers syn, can severely disrupt the G4 structure and stability. mdpi.comcranfield.ac.uk

Interestingly, while a single substitution of 8-oxoG or xanthine (B1682287) is highly disruptive, the rational pairing of both within a G-tetrad (forming a G•G•X•O tetrad) can reestablish the hydrogen-bond pattern and result in a stable G-quadruplex. nih.gov

Structural Basis of Protein-Nucleic Acid Recognition of 7,8-Dihydro-8-oxo-Guanine Lesions (e.g., Enzyme-DNA Complexes)

Cells have evolved dedicated repair enzymes, primarily DNA glycosylases, to find and remove 8-oxoG lesions from the genome. nih.gov The human 8-oxoguanine DNA glycosylase (hOGG1) is a key enzyme in this process, recognizing 8-oxoG when it is paired with cytosine. nih.govnih.govrepec.org

Structural studies of hOGG1 in complex with 8-oxoG-containing DNA have revealed the precise mechanism of recognition. nih.govrepec.org The process involves:

Base Flipping: The enzyme flips the damaged 8-oxoG base out of the DNA helix and into a specific "lesion recognition pocket" in the enzyme's active site. nih.gov

Specific Recognition: The distinction between guanine and 8-oxoG is achieved through specific hydrogen bonding interactions within this pocket. A critical interaction involves the main-chain carbonyl of the enzyme's Glycine 42, which forms a hydrogen bond with the N7-H group of 8-oxoG. proteopedia.org Guanine cannot make this bond because its N7 atom is a hydrogen bond acceptor, not a donor. This single hydrogen bond is a key determinant of specificity. proteopedia.org

Excision: Once recognized, the enzyme catalyzes the cleavage of the N-glycosidic bond, excising the 8-oxoG base and initiating the base excision repair (BER) pathway. proteopedia.orgnih.gov

The structure of the hOGG1-DNA complex shows that the enzyme deeply bends the DNA to facilitate the base flipping. The ability of repair enzymes to locate the lesion is thought to be aided by the local instability and conformational changes that 8-oxoG induces in the DNA duplex. nih.govacs.orgnih.gov

| Enzyme | Key Recognition Feature | Mechanism | Reference |

|---|---|---|---|

| Human OGG1 (hOGG1) | H-bond between enzyme's Gly42 and N7-H of 8-oxoG | Base flipping and excision | proteopedia.orgnih.gov |

| MutY Homolog (MYH) | Recognizes Adenine mispaired with 8-oxoG | Removes the undamaged Adenine base | oup.com |

Computational and Molecular Dynamics Simulation Studies of 8-oxo-Guanine Lesions

Computational approaches, particularly molecular dynamics (MD) simulations, have provided profound insights into the structural and dynamic effects of 8-oxoG that are not always apparent from static crystal structures. tandfonline.comacs.org These simulations model the movement of atoms over time, revealing how the lesion alters DNA conformation, flexibility, and interactions with its environment.

Key findings from MD simulations include:

Conformational Dynamics: Simulations have confirmed the anti/syn conformational equilibrium of 8-oxoG and have been used to model its pairing with both cytosine and adenine, providing a dynamic view of its mutagenic potential. researchgate.netelsevierpure.com

Structural Perturbations: MD studies show that 8-oxoG induces distinct local changes in DNA structure, such as a reduced helical twist at the step 5' to the lesion and altered sugar-phosphate backbone torsion angles. tandfonline.comnih.govnih.gov These subtle changes may act as recognition signals for repair enzymes. acs.orgnih.gov

Altered Environment: Simulations have revealed that 8-oxoG significantly modifies its immediate environment. This includes changes in the patterns of water molecule hydration and the distribution of counterions (like Na+) around the lesion site compared to undamaged DNA. acs.orgnih.gov

Enzyme Recognition: Free energy landscape mapping using enhanced sampling simulations has been employed to understand the process of lesion recognition by enzymes like hOGG1. acs.org These studies model the energetic pathways of base eversion, showing that the enzyme has both kinetic and thermodynamic advantages for recognizing and processing 8-oxoG compared to normal guanine. acs.org These computational models help explain how repair enzymes can efficiently locate a single lesion among a vast excess of normal bases. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 7,8 Dihydro 8 Oxo Guanine Nucleotides and Lesions

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of 8-oxodG due to its superior sensitivity and selectivity. acs.orgnih.gov This technique allows for the precise identification and quantification of the lesion, even in complex biological matrices. nih.gov The use of stable isotope-labeled internal standards, such as [¹⁵N₅]-8-oxo-dGuo, further enhances the accuracy of quantification by correcting for variations in sample preparation and instrument response. acs.org

Optimizing LC-MS/MS methods is crucial for achieving reliable and reproducible results. Key parameters that require careful optimization include chromatographic conditions, mass spectrometer settings, and sample preparation protocols.

Chromatographic Separation: Effective chromatographic separation is essential to resolve 8-oxodG from isobaric interferences, which can lead to inaccurate quantification. nih.gov Optimization strategies include:

Column Choice: Reversed-phase C18 columns are commonly used for the separation of nucleosides. protocols.io The choice of particle size and column dimensions can impact resolution and analysis time. nih.gov

Mobile Phase Composition: A gradient elution using a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), is typically employed. protocols.io The gradient profile must be carefully adjusted to ensure adequate separation of 8-oxodG from other nucleosides and potential contaminants. protocols.io

Flow Rate and Temperature: These parameters can be adjusted to improve peak shape and resolution. nih.govprotocols.io For instance, operating the column at a lower temperature can sometimes enhance the separation of 8-oxodG from interfering compounds. nih.gov

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantifying 8-oxodG by LC-MS/MS. acs.orgnih.gov This involves selecting a specific precursor ion (the molecular ion of 8-oxodG) and monitoring one or more of its characteristic product ions after collision-induced dissociation. technologynetworks.com Optimization of MS parameters includes:

Ionization Source: Electrospray ionization (ESI) is a widely used ionization technique for nucleoside analysis. nih.gov Heat-assisted ESI (HESI) has been shown to improve sensitivity and reduce interferences. nih.gov

Collision Energy: The collision energy needs to be optimized to maximize the signal of the desired product ions. technologynetworks.com

Adduct Formation: The formation of different adducts (e.g., protonated, sodiated) can be influenced by the sample matrix and mobile phase composition. researchgate.net Monitoring the most abundant and stable adduct is crucial for sensitivity. researchgate.net

Table 1: Exemplary LC-MS/MS Parameters for 8-oxodG Analysis

| Parameter | Setting | Reference |

| Liquid Chromatography | ||

| Column | C18 reversed-phase | protocols.io |

| Mobile Phase A | HPLC-grade water + 0.1% formic acid | protocols.io |

| Mobile Phase B | Acetonitrile + 0.1% formic acid | protocols.io |

| Gradient | Optimized for separation of nucleosides | protocols.io |

| Flow Rate | 150 µL/min (example) | protocols.io |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | acs.org |

| Precursor Ion (m/z) | [M+H]⁺ of 8-oxodG | acs.org |

| Product Ion(s) (m/z) | Characteristic fragments of 8-oxodG | acs.org |

| Collision Energy | Optimized for maximum product ion intensity | technologynetworks.com |

A significant challenge in the analysis of 8-oxodG is the artifactual oxidation of guanine (B1146940) during DNA isolation and hydrolysis. acs.orgnih.gov This can lead to an overestimation of the basal levels of oxidative DNA damage. Several strategies have been developed to minimize this artifactual oxidation:

Use of Antioxidants and Chelating Agents: The addition of antioxidants, such as desferrioxamine mesylate or TEMPO, during sample preparation can help prevent the formation of reactive oxygen species that cause guanine oxidation. nih.govchrom-china.comresearchgate.net

Gentle DNA Isolation Methods: Harsh chemical treatments and high temperatures during DNA isolation should be avoided. Methods like the use of DNAzol or NaI-based chaotropic agents have been employed, with varying degrees of success in reducing artifactual oxidation. acs.orgnih.gov

Enzymatic Digestion: Enzymatic hydrolysis of DNA to nucleosides is preferred over acid hydrolysis, which can be more damaging. acs.org

Sample Cleanup: Immunoaffinity purification using antibodies specific for 8-oxodG can be used to enrich the sample and remove unmodified nucleosides and other interfering substances before LC-MS/MS analysis. acs.org Solid-phase extraction (SPE) is another common technique for sample cleanup. nih.gov

Table 2: Comparison of DNA Isolation Methods and their Impact on Artifactual 8-oxodG Formation

| DNA Isolation Method | Key Features | Impact on Artifactual Oxidation | Reference |

| Phenol (B47542) Extraction | Traditional method | Can lead to significant artifactual oxidation | nih.gov |

| NaI Chaotropic Method | Uses sodium iodide to solubilize cellular components | Can result in lower background levels of 8-oxodG compared to phenol extraction | nih.govnih.gov |

| DNAzol | A guanidine-isothiocyanate/phenol-based reagent | Shown to reduce artifactual oxidation in some studies | acs.orgnih.gov |

| Immunoaffinity Purification | Uses specific antibodies to isolate 8-oxodG | Highly specific and helps to minimize artifacts by enriching the target analyte | acs.org |

Electrochemical Detection Techniques (e.g., Square-Wave Voltammetry, LC-EC)

Electrochemical detection (ECD) methods offer high sensitivity for the detection of redox-active molecules like 8-oxoGua and 8-oxodG. oup.comoup.com These techniques are based on the principle that 8-oxoguanine is more easily oxidized than the unmodified DNA bases. oup.comoup.com

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): This is a well-established method for quantifying 8-oxodG and 8-oxoGua in various biological samples, including DNA hydrolysates and urine. nih.govmdpi.com The separation of the analyte is achieved by HPLC, followed by detection using an electrochemical cell. nih.gov While highly sensitive, a key consideration is the potential for co-eluting electroactive compounds to interfere with the signal, which underscores the importance of efficient chromatographic separation. acs.org

Square-Wave Voltammetry (SWV): SWV is a sensitive electrochemical technique that involves applying a potential waveform consisting of a square wave superimposed on a staircase potential. wikipedia.org This method can be used for the direct electrochemical analysis of hydrolyzed DNA samples. researchgate.net The peak current in the voltammogram is proportional to the concentration of the analyte. SWV offers advantages in terms of speed and reduced background currents compared to other voltammetric techniques. wikipedia.org

Table 3: Key Parameters in Square-Wave Voltammetry for Guanine Derivative Detection

| Parameter | Description | Typical Range/Value | Reference |

| Start Potential | The initial potential applied to the working electrode. | -200 mV to 600 mV | youtube.comyoutube.com |

| End/Stop Potential | The final potential of the scan. | -200 mV to 600 mV | youtube.comyoutube.com |

| Step Height/Voltage Step | The increment in the staircase potential for each square-wave cycle. | 2 mV to 5 mV | researchgate.netyoutube.comyoutube.com |

| Amplitude | The height of the square-wave pulse. | 25 mV to 40 mV | researchgate.netyoutube.comyoutube.com |

| Frequency | The number of square-wave cycles per second. | 25 Hz | researchgate.netyoutube.comyoutube.com |

Spectroscopic Characterization Methods

Spectroscopic techniques provide alternative and complementary approaches for the detection and characterization of 8-oxoguanine lesions.

Raman spectroscopy provides detailed information about the vibrational modes of molecules, offering a "fingerprint" for their identification. nih.gov Ultraviolet Resonance Raman (UVRR) spectroscopy has been shown to distinguish 8-oxodG from its unmodified counterpart, dG, based on their distinct spectral features. nih.gov

Surface-Enhanced Raman Scattering (SERS) significantly amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, enabling highly sensitive detection. mdpi.com SERS has been successfully applied to detect DNA lesions, including nitrated guanine derivatives, with high sensitivity. nih.govqub.ac.uk The technique's multiplexing capability allows for the simultaneous detection of multiple DNA sequences. mdpi.com

Fluorescence-based methods offer high sensitivity and are well-suited for in-situ imaging of 8-oxoguanine in cells and tissues. nih.govnih.gov These approaches often utilize specific probes that recognize and bind to the 8-oxoguanine lesion.

Immunofluorescence: This technique employs antibodies that specifically recognize 8-oxoguanine. nih.govnih.govresearchgate.net The primary antibody is then detected by a secondary antibody conjugated to a fluorophore, allowing for visualization by fluorescence microscopy. nih.govnih.gov Confocal scanning laser microscopy can be used to localize 8-oxoguanine within cellular compartments, such as the nucleus and mitochondria. nih.govumn.edu

Fluorescent Probes: Small-molecule fluorescent probes, sometimes referred to as "clamps," have been designed to selectively bind to 8-oxoguanosine. tandfonline.com These probes exhibit a change in their fluorescence properties, such as quenching, upon binding to the target, enabling its detection. tandfonline.com

Photoelectron Spectroscopy for Oxidation Potential Studies

Photoelectron spectroscopy (PES) is a powerful technique used to determine the ionization potentials of molecules, providing fundamental insights into their electronic structure and susceptibility to oxidation. The oxidation potential of a nucleobase is a critical factor in its propensity to undergo oxidative damage. Guanine possesses the lowest one-electron reduction potential among the canonical DNA bases (1.29 V vs. NHE), rendering it the most easily oxidized base. nih.govwikipedia.org The formation of 7,8-dihydro-8-oxo-derivatives is a primary consequence of this oxidative vulnerability.

While direct photoelectron spectroscopy data for 7,8-dihydro-8-oxo-5'-xanthylic acid is not extensively detailed, studies on the related compound xanthosine (B1684192) monophosphate (XMP) provide a framework for understanding its photophysical behavior. mdpi.com Research using femtosecond time-resolved fluorescence and absorption spectroscopy has investigated the excited-state dynamics of XMP. mdpi.comresearchgate.net Such studies reveal that upon photoexcitation, XMP predominantly returns to its electronic ground state on a picosecond timescale, a crucial mechanism for photostability. mdpi.comresearchgate.net

Furthermore, time-resolved photoelectron spectroscopy using an extreme-ultraviolet (XUV) probe has been successfully applied to aqueous solutions of adenine (B156593) and its derivatives to map their complete relaxation pathways after UV excitation. rsc.org This methodology allows for the state-specific investigation of non-adiabatic dynamics in solution. rsc.org Applying similar PES techniques to 7,8-dihydro-8-oxo-5'-xanthylic acid would be invaluable for elucidating how the 8-oxo modification alters the electronic properties and oxidation potential compared to its precursor, xanthosine monophosphate.

Immunoassays for Oxidized Nucleic Acid Products

Immunoassays are widely used for the detection and quantification of oxidized nucleosides due to their high sensitivity and specificity. These methods rely on antibodies that specifically recognize and bind to the modified base. Various immunoassay formats, including enzyme-linked immunosorbent assay (ELISA) and immunofluorescence, have been developed, primarily for the well-studied lesion 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG). mdpi.comnih.gov

For instance, the monoclonal antibody N45.1 has been utilized in immunofluorescence studies to specifically label 8-oxodG in cells, allowing for its quantification at the single-cell level. nih.gov Such techniques are crucial for investigating the distribution and heterogeneity of oxidative damage within a cell population. nih.gov However, it is noted that some ELISA-based approaches for 8-oxodG may overestimate the actual levels of the lesion, highlighting the importance of methodological validation. mdpi.com

While specific antibodies for 7,8-dihydro-8-oxo-5'-xanthylic acid are not prominently documented, the principles of immunoassay development are directly applicable. The generation of a monoclonal or polyclonal antibody that recognizes the 8-oxo-xanthosine moiety would enable the development of sensitive assays for its detection in various biological samples.

Table 1: Comparison of Immunoassay Techniques for Oxidized Purines

| Technique | Principle | Target Example | Application | Key Findings/Considerations |

| Immunofluorescence (IF) | Uses fluorophore-conjugated antibodies to visualize the location of the target antigen within cells or tissues. | 8-oxodG | In situ analysis of DNA damage in cell lines (e.g., HaCaT, U2OS). nih.gov | Provides single-cell resolution; specificity of antibody (e.g., N45.1) is crucial for accurate detection. nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Employs an antibody-enzyme conjugate to produce a measurable signal (e.g., color change) proportional to the amount of antigen. | 8-oxo-dG | Quantification of DNA adducts in biological samples. mdpi.com | Widely used but can be prone to overestimation of lesion levels, requiring careful validation. mdpi.com |

| Fluorometric Immunoassay | Utilizes fluorescence-based detection, for example with carbon quantum dots, for ultrasensitive quantification. | DNA containing 8-oxodG | Ultrasensitive detection of DNA lesions. mdpi.com | Can achieve very low detection limits, enabling the analysis of small amounts of damage. mdpi.com |

Genomic Mapping Techniques (e.g., Next-Generation Sequencing-based approaches)

Identifying the precise genomic location of oxidative lesions is critical for understanding their biological consequences, such as mutagenesis and effects on gene regulation. Next-generation sequencing (NGS) has been adapted to map oxidized bases genome-wide with high resolution. nih.govnih.gov

One prominent method is OxiDIP-Seq, which combines immunoprecipitation of DNA fragments containing 8-oxodG using a specific antibody with high-throughput sequencing. nih.gov This technique has been used to map the distribution of 8-oxodG in human and mouse cells, revealing that the lesion is not randomly distributed. nih.govnih.gov Research using OxiDIP-Seq has shown that 8-oxodG tends to accumulate within the gene bodies of transcribed long genes, particularly at DNA replication origins. nih.govnih.gov This localization suggests that conflicts between transcription and replication may create sites vulnerable to oxidative attack or inefficient repair. nih.govnih.gov

Other methods, collectively termed OG-Seq, involve chemically biotinylating the 8-oxodG lesion, allowing for the affinity purification of damaged DNA fragments before sequencing. nih.gov Furthermore, advancements in nanopore sequencing are paving the way for the direct detection of 8-oxodG without the need for amplification or chemical labeling, offering single-molecule resolution. biorxiv.org These genomic mapping techniques, currently optimized for 8-oxodG in DNA, could be adapted to map 7,8-dihydro-8-oxo-xanthosine in RNA, provided a specific antibody or chemical labeling strategy is developed.

Table 2: Overview of NGS-Based Methods for Mapping Oxidized Guanine

| Method | Abbreviation | Principle | Resolution | Key Finding for 8-oxodG |

| Oxidative DNA Immunoprecipitation Sequencing | OxiDIP-Seq | Immunoprecipitation of 8-oxodG-containing DNA fragments using specific antibodies, followed by NGS. nih.gov | ~150 bp nih.gov | Accumulation at replication origins within transcribed long genes. nih.govnih.gov |

| 8-oxoG Sequencing | OG-Seq | Selective biotinylation of OG-containing fragments for affinity purification and enrichment prior to NGS. nih.gov | ~150 bp nih.gov | Allows for mapping the genomic locations of OG. nih.gov |

| Nanopore Sequencing | - | Direct sequencing of single DNA molecules, detecting base modifications via changes in electrical current. biorxiv.org | Single-base | Enables direct detection and quantification of 8-oxo-dG in its genomic context. biorxiv.org |

Enzyme-Linked Assays for Repair Activity

Cells possess sophisticated repair pathways to remove oxidative lesions from nucleic acids and the nucleotide pool, thereby safeguarding genomic integrity. The primary pathway for excising oxidized bases from DNA is the base excision repair (BER) system. nih.govmdpi.com Enzyme-linked assays are fundamental for measuring the activity of these repair pathways.

A common method is the Comet assay (single-cell gel electrophoresis) coupled with lesion-specific DNA glycosylases. rsc.org For oxidized purines, formamidopyrimidine-DNA glycosylase (Fpg) is used. This enzyme recognizes and creates a DNA strand break at the site of lesions like 8-oxoG, and the extent of DNA migration in the assay is proportional to the number of lesions. rsc.orgnih.gov This assay can be used to measure both the presence of lesions and their rate of repair. nih.gov

In the nucleotide pool, sanitizing enzymes like the MutT protein (MTH1 in mammals) prevent the incorporation of oxidized precursors into nucleic acids. nih.govpnas.org MutT hydrolyzes oxidized purine (B94841) nucleoside di- and triphosphates, such as 8-oxo-dGTP and 8-oxo-GTP, to the monophosphate form. nih.gov The resulting 8-oxo-GMP is a poor substrate for guanylate kinase, effectively preventing its re-entry into the synthesis pathway for GDP and GTP. nih.gov Assays measuring the activity of these enzymes typically involve incubating the purified enzyme with a radiolabeled or fluorescently tagged oxidized nucleotide substrate and analyzing the cleavage products using chromatography.

Table 3: Key Enzymes in the Repair and Sanitization of Oxidized Guanine Species

| Enzyme | Organism/Family | Substrate(s) | Function | Assay Principle |

| 8-oxoguanine DNA glycosylase 1 | OGG1 (mammalian) | 8-oxoG:C pairs in DNA nih.gov | Initiates BER by excising 8-oxoG from DNA. nih.gov | Measuring the excision of a labeled 8-oxoG from a synthetic DNA duplex. |

| Formamidopyrimidine-DNA glycosylase | Fpg (bacterial) | Oxidized purines (e.g., 8-oxoG, FapyG) rsc.org | Recognizes and cleaves DNA at the site of the lesion. Used in the Comet assay. rsc.orgnih.gov | Quantifying DNA breaks induced by the enzyme in damaged cellular DNA. nih.gov |

| MutT Protein | MutT (bacterial) / MTH1 (mammalian) | 8-oxo-GDP, 8-oxo-GTP, 8-oxo-dGTP nih.govpnas.org | Hydrolyzes oxidized nucleotide tri/diphosphates to monophosphates, preventing their incorporation into RNA/DNA. nih.gov | Monitoring the conversion of the substrate (e.g., 8-oxo-GTP) to the product (8-oxo-GMP). nih.gov |

| Guanylate Kinase | GMK | GMP, dGMP | Phosphorylates GMP to GDP. Poorly phosphorylates 8-oxo-GMP. nih.gov | Acts as a gatekeeper, preventing oxidized monophosphates from being converted to di- and triphosphates. nih.gov |

Application of Methodologies in In Vitro and Ex Vivo Biological Models

The analytical techniques described above are extensively applied in various biological models to investigate the mechanisms of oxidative damage and repair. These models are essential for understanding the pathological consequences of lesions like 7,8-dihydro-8-oxo-nucleotides.

In Vitro Models: Cultured cell lines are a cornerstone for mechanistic studies. For example, human keratinocyte (HaCaT) and osteosarcoma (U2OS) cell lines have been treated with oxidizing agents like potassium bromate (B103136) (KBrO₃) to induce oxidative stress. nih.gov Subsequent analysis using immunofluorescence with an anti-8-oxodG antibody allows for the quantification of DNA damage induction. nih.gov Studies in human fibroblast cell lines have used shRNA to knock down the MTH1 enzyme. pnas.org This leads to an accumulation of oxidized purine nucleotides in the cellular pool, resulting in increased genomic 8-oxoG levels and the rapid onset of cellular senescence, demonstrating the critical role of nucleotide pool sanitization. pnas.org

Ex Vivo Models: These models use tissues or primary cells taken directly from an organism, providing a context that is often more physiologically relevant than immortalized cell lines. For instance, the Comet assay combined with the Fpg enzyme has been applied to human testicular cells and peripheral blood lymphocytes to assess their capacity to repair oxidative DNA damage. rsc.orgnih.gov Such studies have revealed that human testicular cells have a surprisingly limited ability to repair Fpg-sensitive lesions like 8-oxoG, which could have significant implications for fertility and the integrity of the germline. nih.gov

Table 4: Examples of In Vitro and Ex Vivo Studies on Oxidized Purine Damage

| Model System | Type | Methodology Used | Key Finding | Reference |

| Human Fibroblasts (e.g., IMR-90) | In Vitro | shRNA knockdown of MTH1, Immunofluorescence for 8-oxoG, Senescence assays | Suppression of the 8-oxo-dGTPase MTH1 is sufficient to induce cellular senescence due to the incorporation of oxidized nucleotides into DNA. | pnas.org |

| Human Testicular Cells | Ex Vivo | Comet assay with Fpg enzyme, Cell extract-based repair assays | These cells exhibit a limited capacity to repair 8-oxoG lesions compared to other cell types. | nih.gov |

| Human Epithelial Breast Cells (MCF10A) | In Vitro | OxiDIP-Seq | Genome-wide mapping revealed that 8-oxodG accumulates at replication origins within long genes. | nih.govnih.gov |

| Human Keratinocytes (HaCaT) | In Vitro | KBrO₃ treatment, Immunofluorescence with N45.1 antibody | Demonstrated specific and quantifiable induction of 8-oxodG in a dose-dependent manner. | nih.gov |

| Human Lymphocytes | Ex Vivo | Comet assay with lesion-specific enzymes | Used to monitor human exposure to genotoxic agents by measuring levels of endogenous and induced DNA damage. | rsc.org |

Synthetic Biology and Chemical Biology Applications of Modified Purine Nucleotides

Chemoenzymatic Synthesis Strategies for 7,8-Dihydro-8-oxo-Guanine Nucleotides and Analogs

The generation of 7,8-dihydro-8-oxo-guanine nucleotides and their analogs for research applications often employs a combination of chemical synthesis and enzymatic methods. A common strategy for preparing 8-oxo-2'-deoxyguanosine (8-oxodG) follows the method described by Kasai and Nishimura. nih.gov This typically involves the chemical oxidation of guanosine (B1672433) or deoxyguanosine.

Once the modified nucleoside is obtained, enzymatic phosphorylation is a key step to produce the corresponding mono-, di-, and triphosphates. This chemoenzymatic approach leverages the substrate specificity of kinases to achieve phosphorylation at the 5' position, which can be challenging to achieve with high selectivity through purely chemical means. For instance, 2'-deoxy-8-oxoguanosine triphosphate (8-oxo-dGTP) can be synthesized from the corresponding nucleoside. While some suppliers offer 8-oxo-GTP as a custom synthesis product, the detailed chemoenzymatic procedures are often found in primary research literature. trilinkbiotech.com

The synthesis of analogs, such as 8-amino-2'-deoxyguanosine (B8737438) triphosphate (8-NH2-dGTP), also follows a similar chemoenzymatic route. nih.gov The synthesis begins with the chemical modification of the guanine (B1146940) base, followed by enzymatic phosphorylation to yield the desired nucleotide analog. These strategies provide researchers with essential reagents to study the effects of specific base modifications. nih.gov The de novo synthesis pathway of purines, starting from ribose-5-phosphate (B1218738) (R5P) and proceeding through inosine (B1671953) monophosphate (IMP) to guanosine monophosphate (GMP), provides a biological blueprint that can be adapted for the enzymatic synthesis of modified nucleotides. youtube.com

| Compound | Typical Synthesis Approach | Key Steps |

| 8-oxo-2'-deoxyguanosine (8-oxodG) | Chemical Synthesis | Oxidation of 2'-deoxyguanosine. nih.gov |

| 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP) | Chemoenzymatic | Chemical synthesis of 8-oxodG followed by enzymatic phosphorylation. |

| 8-oxoguanosine-5'-triphosphate (8-oxo-GTP) | Chemoenzymatic | Chemical synthesis of 8-oxoguanosine followed by enzymatic phosphorylation. trilinkbiotech.com |

| 8-amino-2'-deoxyguanosine triphosphate (8-NH2-dGTP) | Chemoenzymatic | Chemical modification of guanine base followed by enzymatic phosphorylation. nih.gov |

Site-Specific Incorporation of Oxidized Nucleotides into DNA and RNA for Research

The site-specific incorporation of oxidized nucleotides like 8-oxo-dGTP and 8-oxo-GTP into DNA and RNA is a powerful technique to investigate the biological consequences of oxidative damage. This is typically achieved using DNA and RNA polymerases that can utilize the modified nucleotide as a substrate.

Studies have shown that various DNA polymerases, including Klenow fragment and DNA polymerase α, can incorporate 8-oxodGMP opposite both cytosine and adenine (B156593) in DNA templates. nih.gov DNA polymerase β has been shown to incorporate analogs like 8-oxo-dGTP efficiently. nih.gov The incorporation of 8-oxodGTP into the genome is a significant pathway for mutagenesis, as the resulting 8-oxoG in the DNA can mispair with adenine during subsequent replication, leading to G to T transversion mutations. nih.govnih.gov

Similarly, 8-oxoG can be incorporated into RNA. The concentration of 8-oxoG has been found to be significantly higher in RNA than in DNA, which may be due to the larger ribonucleotide pool and constitutive transcription. nih.gov The incorporation of oxidized ribonucleotides like 8-oxo-GTP into RNA can affect RNA quality and translational fidelity. nih.gov

The ability to create DNA and RNA strands with a site-specific 8-oxoG lesion allows researchers to study a variety of cellular processes, including:

DNA Repair: Oligonucleotides containing a single 8-oxoG are crucial substrates for studying the mechanisms of DNA repair enzymes like 8-oxoguanine DNA glycosylase (OGG1) and MutY homolog (MYH). nih.govmdpi.com